pKa Differential Drives Distinct Ionization Profiles Versus Positional Isomers
The predicted pKa of quinoxaline-6-carboxylic acid is 3.22 ± 0.30 . This value differs significantly from the pKa values of its positional isomers: quinoxaline-2-carboxylic acid (predicted pKa 2.91 ± 0.30) and quinoxaline-5-carboxylic acid (predicted pKa -1.16 ± 0.10) . The difference between the 6-carboxylic and 5-carboxylic isomers exceeds 4.38 log units, indicating that at pH 7.4, the 6-isomer will be predominantly deprotonated and negatively charged, whereas the 5-isomer will remain largely protonated and neutral. This disparity in ionization state directly influences solubility, membrane permeability, and protein-binding interactions.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.22 ± 0.30 (predicted) |
| Comparator Or Baseline | Quinoxaline-2-carboxylic acid: pKa = 2.91 ± 0.30 (predicted); Quinoxaline-5-carboxylic acid: pKa = -1.16 ± 0.10 (predicted) |
| Quantified Difference | Difference vs. 2-isomer: +0.31 log units; vs. 5-isomer: +4.38 log units |
| Conditions | Predicted values from aggregated chemical databases; no experimental pKa determination located for direct comparison. |
Why This Matters
Procurement of the correct 6-isomer ensures that ionization-dependent properties (e.g., solubility, logD, protein binding) align with published data and intended experimental outcomes, which would be misrepresented if a positional isomer were substituted.
